4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile

Vue d'ensemble

Description

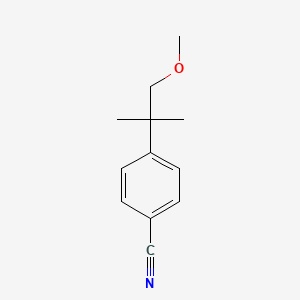

4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile is an organic compound characterized by a benzene ring substituted with a cyano group (-CN) and a methoxy group (-OCH₃) attached to a 2-methylpropan-2-yl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromobenzonitrile and 1-methoxy-2-methylpropan-2-ol.

Reaction Conditions: The reaction involves a nucleophilic substitution where the bromine atom in 4-bromobenzonitrile is replaced by the methoxy group from 1-methoxy-2-methylpropan-2-ol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the reaction is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound.

Types of Reactions:

Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Sodium hydroxide (NaOH) in water.

Major Products Formed:

Oxidation: 4-(1-Methoxy-2-methylpropan-2-yl)benzoic acid.

Reduction: 4-(1-Methoxy-2-methylpropan-2-yl)benzylamine.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Discovery:

4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile serves as a crucial building block in drug discovery, particularly for developing antiviral and anticancer agents. Compounds with similar structures have demonstrated various biological activities, including interactions with enzymes and receptors crucial for therapeutic effects.

2. Cystic Fibrosis Treatment:

Research indicates that compounds derived from this class may act as potentiators or inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR), which is vital for managing cystic fibrosis. The efficacy of these compounds is being evaluated against the ΔF508 CFTR variant, common in cystic fibrosis patients .

3. Androgen Receptor Modulation:

The compound's structural characteristics suggest potential utility as a tissue-selective androgen receptor modulator (SARM). SARMs are being explored for their therapeutic effects in treating conditions like prostate cancer, where modulation of androgen receptors is beneficial .

Material Science Applications

1. Synthesis of Nitriles:

this compound can be synthesized through green chemistry methods, such as using ionic liquids as catalysts. These methods enhance the efficiency of converting aldehydes to nitriles, showcasing the compound's versatility in chemical synthesis .

2. Polymer Chemistry:

Given its unique structure, this compound may also find applications in polymer chemistry, where it could serve as a monomer or additive to improve the properties of polymers, such as solubility and thermal stability.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methylbenzonitrile | Structure | Simpler structure; less steric hindrance |

| 4-(1-Ethoxy-2-methylpropan-2-yl)benzonitrile | Structure | Ethoxy substituent may alter solubility and reactivity |

| 4-(1-Methoxypropyl)benzonitrile | Structure | Different alkyl chain; potential for varied biological activity |

The unique combination of functional groups in this compound distinguishes it from its analogs, potentially enhancing its biological activity and material properties.

Case Studies

Case Study 1: Antiviral Activity

In studies evaluating similar compounds, researchers found that certain benzonitriles exhibited significant antiviral activity against viral strains associated with respiratory illnesses. The structural modifications present in this compound may enhance its effectiveness against such pathogens.

Case Study 2: Cancer Research

In preclinical trials, analogs of this compound were tested for anticancer properties, showing promise in inhibiting tumor growth in specific cancer cell lines. The results indicate that further exploration into the mechanisms of action could lead to new therapeutic agents for cancer treatment.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The exact mechanism depends on the specific application and the molecular environment.

Comparaison Avec Des Composés Similaires

4-(1-Methoxy-2-methylpropan-2-yl)piperidine: A compound with a similar methoxy group but a different core structure.

2-Methoxy-2-methylpropan-1-ol: A related alcohol with a methoxy group attached to a 2-methylpropan-1-ol structure.

Activité Biologique

4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile, also known by its CAS number 92756-84-8, is an organic compound that has gained attention in medicinal chemistry and biological research. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H15NO, and it features a benzonitrile core substituted with a methoxy group and a branched alkyl chain. The structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action is likely mediated through enzyme inhibition or modulation of receptor activity, which can influence several biological pathways.

Case Studies

- Enzyme Inhibition : A study demonstrated that compounds structurally similar to this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. This suggests potential applications in conditions where enzyme modulation is beneficial, such as metabolic disorders.

- Receptor Modulation : Another investigation highlighted the compound's ability to bind selectively to specific receptors, potentially affecting signaling pathways related to inflammation and pain response. This could position the compound as a candidate for developing anti-inflammatory or analgesic medications .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, indicating potential anti-cancer properties. The compound's cytotoxic effects were assessed using cell viability assays, revealing IC50 values that suggest effective concentration ranges for therapeutic use .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable solubility profiles and moderate permeability across biological membranes, which are critical for oral bioavailability .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and branched alkyl substituents | Enzyme inhibition; receptor modulation |

| 4-Iodophenyl-benzonitrile | Iodine substitution on phenyl ring | Potent anti-cancer activity |

| Aromatase inhibitors | Targeting estrogen synthesis | Used in breast cancer treatment |

Propriétés

IUPAC Name |

4-(1-methoxy-2-methylpropan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,9-14-3)11-6-4-10(8-13)5-7-11/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCMSWBJHIBVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537122 | |

| Record name | 4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92756-84-8 | |

| Record name | 4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.